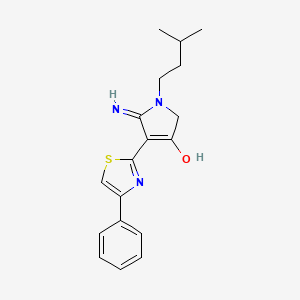

5-amino-1-(3-methylbutyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one

説明

The compound 5-amino-1-(3-methylbutyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one features a pyrrol-3-one core substituted with a 3-methylbutyl group at position 1 and a 4-phenylthiazol-2-yl moiety at position 4 (Figure 1). The 3-methylbutyl chain likely increases lipophilicity, while the 4-phenylthiazole group contributes to π-stacking and electronic effects .

特性

IUPAC Name |

5-imino-1-(3-methylbutyl)-4-(4-phenyl-1,3-thiazol-2-yl)-2H-pyrrol-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3OS/c1-12(2)8-9-21-10-15(22)16(17(21)19)18-20-14(11-23-18)13-6-4-3-5-7-13/h3-7,11-12,19,22H,8-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQPRRWNQIYUHBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1CC(=C(C1=N)C2=NC(=CS2)C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

Research has indicated that thiazole derivatives, including compounds similar to 5-amino-1-(3-methylbutyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one, exhibit promising anticancer properties. Studies have shown that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, derivatives of thiazole have been investigated for their ability to target specific cancer pathways, making them potential candidates for drug development against various malignancies.

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against a range of pathogens. Thiazole derivatives are known for their ability to disrupt microbial cell membranes and inhibit essential metabolic processes. This property has led to the exploration of these compounds in developing new antibiotics or antifungal agents.

Materials Science

Nanocomposite Formation

In materials science, this compound has been utilized in the synthesis of nanocomposites. These materials combine the unique properties of thiazole derivatives with nanomaterials to enhance mechanical strength and thermal stability. Such composites have potential applications in electronics and structural materials.

Electrochemical Sensors

The compound has been explored in the development of electrochemical sensors. Its unique chemical structure allows for the modification of electrode surfaces to improve sensitivity and selectivity towards specific analytes. This application is particularly relevant in environmental monitoring and biomedical diagnostics.

Biochemical Applications

Enzyme Inhibition Studies

Research indicates that compounds like this compound can act as enzyme inhibitors. For example, studies have focused on their ability to inhibit carbonic anhydrase enzymes, which play a crucial role in various physiological processes. Understanding these interactions can lead to the development of therapeutic agents targeting enzyme-related diseases.

Case Studies

| Study | Findings | Application |

|---|---|---|

| Anticancer Activity | Thiazole derivatives inhibited proliferation in breast cancer cells. | Potential anticancer drug development. |

| Antimicrobial Testing | Showed effectiveness against E. coli and S. aureus. | Development of new antibiotics. |

| Nanocomposite Research | Enhanced mechanical properties when combined with graphene oxide. | Applications in lightweight structural materials. |

| Electrochemical Sensor Development | Improved sensitivity for detecting glucose levels. | Biomedical diagnostics for diabetes management. |

類似化合物との比較

Comparison with Structural Analogs

Substituent-Driven Properties

The compound’s activity and physicochemical properties are highly influenced by substituents on the pyrrolone and thiazole rings. Key comparisons include:

- Electronic Effects : The 4-phenylthiazole group in the target compound provides electron-rich π-systems, contrasting with electron-withdrawing substituents (e.g., Cl, OMe) in analogs . This difference may influence redox behavior or binding to biological targets.

- Crystallinity : Fluorophenyl or benzothiazole substituents () promote planar conformations and strong intermolecular interactions, whereas bulkier groups like 3-methylbutyl may reduce packing efficiency .

Computational Insights

- Density Functional Theory (DFT) : Methods like those in could predict the electron density distribution, revealing nucleophilic/electrophilic regions influenced by the phenylthiazole group .

- Noncovalent Interaction Analysis: Tools like Multiwfn () and NCI plots () highlight steric repulsion from the 3-methylbutyl group and hydrogen bonding via the amino group, critical for ligand-receptor binding .

Q & A

Q. What are the recommended synthetic routes for 5-amino-1-(3-methylbutyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis of structurally related pyrrolone derivatives typically involves cyclization reactions. For example, highlights the use of base-assisted cyclization of substituted pyrrolidinones with aryl amines or phenols to form dihydro-pyrrol-3-one scaffolds. To optimize efficiency, employ statistical experimental design (e.g., factorial or response surface methodology) to minimize trial-and-error approaches. This involves varying parameters like temperature, solvent polarity, and catalyst loading while monitoring yield and purity via HPLC or NMR . Quantum chemical calculations (e.g., DFT) can predict reaction pathways and transition states, narrowing experimental conditions .

Advanced Research Question

Q. How can computational modeling (e.g., quantum chemical calculations) be integrated with experimental data to elucidate the reaction mechanism of this compound?

Methodological Answer: Integrate density functional theory (DFT) with experimental kinetic studies. For example, ICReDD’s approach () uses quantum chemical reaction path searches to model intermediates and transition states. Validate computational predictions via isotopic labeling experiments or in situ spectroscopy (e.g., FTIR or Raman). Discrepancies between computed activation energies and experimental rates may indicate unaccounted solvent effects or side reactions, requiring iterative refinement of the computational model .

Basic Research Question

Q. What spectroscopic and chromatographic techniques are most effective for characterizing the purity and structural integrity of this compound?

Methodological Answer:

- 1H/13C NMR : Assign protons and carbons using 2D techniques (COSY, HSQC) to resolve overlapping signals from the thiazole and pyrrolone moieties.

- HRMS : Confirm molecular weight with <2 ppm error to distinguish isobaric impurities.

- HPLC-PDA : Use a C18 column with gradient elution (e.g., water/acetonitrile + 0.1% TFA) to assess purity (>95%) and detect degradation products .

- FTIR : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹, NH₂ bending at ~1600 cm⁻¹) .

Advanced Research Question

Q. What strategies are employed to resolve contradictions in experimental data when determining the compound’s thermodynamic stability?

Methodological Answer: Contradictions may arise from polymorphic forms or solvent-dependent stability. Use a combination of:

- DSC/TGA : Measure melting points and decomposition temperatures across solvents.

- Powder XRD : Identify crystalline vs. amorphous phases.

- Solubility Studies : Plot solubility curves in varying solvents to correlate with computational solvation free energies (e.g., COSMO-RS).

If discrepancies persist, apply multivariate analysis (e.g., PCA) to isolate variables like humidity or impurities .

Advanced Research Question

Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?

Methodological Answer:

- Synthetic Derivatives : Modify substituents on the phenyl-thiazole or pyrrolone ring (e.g., halogenation, methyl groups) using methods in .

- Computational SAR : Perform molecular docking (e.g., AutoDock Vina) against target proteins (e.g., kinases) to prioritize derivatives for synthesis.

- Biological Assays : Use dose-response curves (IC50/EC50) and selectivity profiling against related enzymes. Cross-validate with in silico ADMET predictions .

Basic Research Question

Q. What are the critical considerations for handling hazardous intermediates during the synthesis of this compound?

Methodological Answer:

- Waste Management : Segregate halogenated byproducts (e.g., from chlorophenyl intermediates) and dispose via certified hazardous waste contractors .

- Safety Protocols : Use Schlenk lines for air-sensitive steps (e.g., amine deprotection) and conduct reactions in fume hoods with explosion-proof equipment.

- Analytical Monitoring : Track residual solvents (e.g., DMF, THF) via GC-MS to ensure compliance with ICH Q3C guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。